An In-depth Technical Guide to Cyanomethyl Dimethyldithiocarbamate: Chemical Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to Cyanomethyl Dimethyldithiocarbamate: Chemical Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cyanomethyl dimethyldithiocarbamate, a molecule of interest in various chemical and biological research fields. This document delves into its fundamental chemical properties, elucidates its molecular structure, and presents a detailed, logical pathway for its synthesis. Furthermore, it explores the characteristic spectroscopic signatures that define this compound and discusses its potential applications, particularly focusing on the well-established fungicidal properties of the dithiocarbamate class. This guide is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science, providing both foundational knowledge and practical insights.
Introduction
Cyanomethyl dimethyldithiocarbamate, with the chemical formula C5H8N2S2, is an organic sulfur-nitrogen compound belonging to the dithiocarbamate family. Dithiocarbamates are known for their diverse applications, ranging from agricultural fungicides and pesticides to accelerators in the vulcanization of rubber and as ligands in coordination chemistry.[1][2] The introduction of a cyanomethyl group to the dithiocarbamate moiety introduces a reactive handle and modifies the molecule's polarity and biological activity, making it a subject of interest for further investigation and application. This guide aims to consolidate the available information on cyanomethyl dimethyldithiocarbamate, offering a detailed examination of its chemical and physical characteristics.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The key properties of cyanomethyl dimethyldithiocarbamate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C5H8N2S2 | [3] |
| Molecular Weight | 160.26 g/mol | [3] |
| CAS Number | 61540-35-0 | [3] |
| Melting Point | 73 °C | [3] |
| Boiling Point | 244.1 °C at 760 mmHg | [4] |
| Appearance | White solid (predicted) | General observation for similar compounds |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and acetone; poorly soluble in water. | General solubility of dithiocarbamate esters |
Molecular Structure and Elucidation
The molecular structure of cyanomethyl dimethyldithiocarbamate features a central dithiocarbamate group [(CH3)2NCS2-] esterified with a cyanomethyl group [-CH2CN]. The presence of both a polar nitrile group and a less polar dithiocarbamate moiety gives the molecule a unique solubility profile.
2D Chemical Structure:
Synthesis of cyanomethyl dimethyldithiocarbamate.
Experimental Protocol (Representative):
This protocol is a representative procedure based on established methods for the synthesis of similar dithiocarbamate esters. [5] Materials:
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Sodium dimethyldithiocarbamate (1 equivalent)
-
Chloroacetonitrile (1 equivalent)
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Acetone or N,N-Dimethylformamide (DMF) (solvent)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolution: Dissolve sodium dimethyldithiocarbamate in a suitable solvent such as acetone or DMF in a reaction vessel equipped with a magnetic stirrer.
-
Addition of Alkylating Agent: To the stirred solution, add chloroacetonitrile dropwise at room temperature.
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Reaction: Allow the reaction mixture to stir at room temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the precipitated sodium chloride is removed by filtration. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure cyanomethyl dimethyldithiocarbamate.
Spectroscopic Characterization (Predicted)
5.1. 1H NMR Spectroscopy (Predicted)
The 1H NMR spectrum is expected to show two distinct signals:
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Singlet around δ 3.4-3.5 ppm: This signal corresponds to the six protons of the two equivalent methyl groups attached to the nitrogen atom.
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Singlet around δ 4.0-4.2 ppm: This signal is attributed to the two protons of the methylene group (-S-CH2-CN), which is deshielded by the adjacent sulfur atom and the nitrile group.
5.2. 13C NMR Spectroscopy (Predicted)
The proton-decoupled 13C NMR spectrum is predicted to exhibit four signals:
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δ ~35-45 ppm: Corresponding to the carbon atoms of the two N-methyl groups.
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δ ~40-50 ppm: Attributed to the methylene carbon (-S-CH2-CN).
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δ ~115-120 ppm: The characteristic signal for the nitrile carbon (-C≡N). * δ ~195-205 ppm: The downfield signal corresponding to the thiocarbonyl carbon (C=S) of the dithiocarbamate group. [6] 5.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will provide valuable information about the functional groups present in the molecule:
-
~2250 cm-1: A sharp, medium-intensity absorption band characteristic of the C≡N stretching vibration of the nitrile group. [4][7]* ~1480-1520 cm-1: A strong absorption band corresponding to the C-N stretching vibration within the dithiocarbamate moiety, often referred to as the "thioureide band". [8]* ~950-1050 cm-1: An absorption band associated with the C=S stretching vibration. [8] 5.4. Mass Spectrometry (Predicted)
Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak [M]+ at m/z 160. Key fragmentation patterns would include the loss of the cyanomethyl radical (•CH2CN) to give a fragment at m/z 120, corresponding to the dimethyldithiocarbamate cation, and a fragment at m/z 88 corresponding to [(CH3)2NCS]+. [9]
Applications and Biological Activity
Dithiocarbamates are a well-established class of fungicides with a broad spectrum of activity against various plant pathogens. [1][2]Their mechanism of action is believed to involve the chelation of essential metal ions, such as copper and zinc, which are vital for the function of certain fungal enzymes. [10]This disruption of enzymatic activity ultimately leads to fungal cell death.
While specific fungicidal activity data for cyanomethyl dimethyldithiocarbamate is not extensively documented in the available literature, its structural similarity to other bioactive dithiocarbamates suggests it is likely to exhibit similar properties. The presence of the cyanomethyl group could influence its lipophilicity and ability to penetrate fungal cell walls, potentially modulating its antifungal efficacy. Further research is warranted to explore the specific biological activities of this compound and its potential applications in drug development and agrochemicals.
Safety and Handling
Conclusion
Cyanomethyl dimethyldithiocarbamate is a fascinating molecule with a combination of a reactive cyanomethyl group and a biologically active dithiocarbamate core. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route, and predicted spectroscopic characteristics. While further experimental validation of its spectral data and biological activity is needed, this document serves as a solid foundation for researchers interested in exploring the potential of this and related compounds in various scientific disciplines.
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